5-Chloro-2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine
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Overview
Description
5-Chloro-2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method involves the reaction of 5-chloro-2-methoxypyrimidine with 4-(5-methoxypyrimidin-2-yl)oxy-piperidine under specific conditions . The reaction is usually carried out in the presence of a base such as sodium carbonate and a solvent like ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
5-Chloro-2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Biological Research: It is used as a tool compound to study biological pathways and mechanisms, particularly those involving pyrimidine metabolism.
Chemical Biology: The compound is employed in chemical biology research to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It is used in the development of new materials and chemical processes in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 5-Chloro-2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets in the cell. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular processes . For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to the suppression of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxypyrimidine: A simpler pyrimidine derivative with similar chemical properties.
4-(5-Methoxypyrimidin-2-yl)oxy-piperidine: Another related compound with a similar structure.
Uniqueness
5-Chloro-2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine is unique due to its combination of a pyrimidine ring with a piperidine moiety, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Properties
Molecular Formula |
C14H16ClN5O2 |
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Molecular Weight |
321.76 g/mol |
IUPAC Name |
2-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]oxy-5-methoxypyrimidine |
InChI |
InChI=1S/C14H16ClN5O2/c1-21-12-8-18-14(19-9-12)22-11-2-4-20(5-3-11)13-16-6-10(15)7-17-13/h6-9,11H,2-5H2,1H3 |
InChI Key |
YCCYVDSTVSDWBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCN(CC2)C3=NC=C(C=N3)Cl |
Origin of Product |
United States |
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